molecular formula C3H8ClISi B13417412 Chloro(iodomethyl)dimethylsilane CAS No. 62141-84-8

Chloro(iodomethyl)dimethylsilane

Cat. No.: B13417412
CAS No.: 62141-84-8
M. Wt: 234.54 g/mol
InChI Key: KGWOKUZTARGSFO-UHFFFAOYSA-N
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Description

Chloro(iodomethyl)dimethylsilane is an organosilicon compound characterized by the presence of both chlorine and iodine atoms attached to a silicon atom, which is further bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(iodomethyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of chloro(chloromethyl)dimethylsilane with sodium iodide. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, where the sodium iodide facilitates the substitution of the chlorine atom with an iodine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloro(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Sodium iodide, potassium fluoride, and other halide salts.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Acetone, acetonitrile, and tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chloro(iodomethyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(iodomethyl)dimethylsilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Chloro(iodomethyl)dimethylsilane is unique due to the presence of both chlorine and iodine atoms, which provides distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

chloro-(iodomethyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClISi/c1-6(2,4)3-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWOKUZTARGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498427
Record name Chloro(iodomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-84-8
Record name Chloro(iodomethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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